7-Bromo-5,6-difluoroquinoxaline
Description
The Quinoxaline (B1680401) Scaffold: Structural Significance and Synthetic Utility in Organic Chemistry
The quinoxaline scaffold, also known as benzopyrazine, is a structurally significant and versatile building block in the synthesis of a wide range of compounds. researchgate.netpulsus.com Its fused ring system provides a stable aromatic core that can be readily functionalized at various positions, allowing for the creation of a diverse library of derivatives. pulsus.comnih.gov The presence of two nitrogen atoms within the pyrazine (B50134) ring imparts unique electronic properties and potential for hydrogen bonding, which are crucial for molecular interactions. tutorchase.com
The synthetic utility of the quinoxaline core is well-established, with numerous methods developed for its construction. mdpi.commdpi.com A common and traditional approach involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. mdpi.com This straightforward method allows for the introduction of a wide variety of substituents onto the pyrazine ring. Modern synthetic strategies have further expanded the accessibility of quinoxaline derivatives, employing techniques such as metal-catalyzed cross-coupling reactions and multi-component reactions to achieve greater efficiency and molecular diversity. mdpi.comacs.org The adaptability of the quinoxaline scaffold makes it a valuable component in the development of functional materials, dyes, and, most notably, pharmacologically active agents. researchgate.net
Overview of Halogenated Quinoxaline Derivatives: Importance and Scope
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoxaline core gives rise to halogenated quinoxaline derivatives, a class of compounds with enhanced and often novel properties. Halogenation can significantly influence a molecule's physicochemical characteristics, including its lipophilicity, metabolic stability, and binding affinity to biological targets. tutorchase.com
In medicinal chemistry, the strategic placement of halogens on the quinoxaline ring has been shown to be advantageous for therapeutic activity. farmaceut.org For instance, the presence of electron-withdrawing groups like halogens at specific positions can play a crucial role in the biological activity of quinoxaline derivatives. nih.gov The carbon-halogen bond can act as a key interaction point with biological macromolecules, and the nature of the halogen can be fine-tuned to optimize these interactions. The scope of halogenated quinoxalines is broad, with applications ranging from anticancer and antimicrobial agents to materials with specific electronic properties. nih.govfarmaceut.org
Specific Focus on 7-Bromo-5,6-difluoroquinoxaline within the Research Landscape
Within the diverse family of halogenated quinoxalines, this compound stands out as a compound of significant interest for synthetic and medicinal chemistry research. This molecule incorporates a unique combination of halogen substituents: a bromine atom at the 7-position and two fluorine atoms at the 5- and 6-positions of the quinoxaline core.
The bromine atom at the 7-position serves as a versatile synthetic handle. It can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the facile introduction of a wide range of substituents. This capability is crucial for the construction of complex molecules and for structure-activity relationship (SAR) studies in drug discovery.
The presence of the two fluorine atoms on the benzene (B151609) ring portion of the quinoxaline scaffold imparts distinct electronic properties. Fluorine is the most electronegative element and its introduction can significantly alter the electron distribution within the molecule, influencing its reactivity and biological interactions. The difluoro substitution pattern can also enhance metabolic stability by blocking potential sites of enzymatic oxidation.
The combination of these features makes this compound a valuable intermediate for the synthesis of novel compounds with potential applications in various fields of chemical research. Its utility as a building block for more complex molecular architectures is a key area of investigation.
Below is a table summarizing the key properties of this compound and related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | Not available in search results | C₈H₃BrF₂N₂ | Not available in search results | Bromo and difluoro substitutions for synthetic versatility and modified electronics. |
| 6-Bromo-5,7-difluoroquinoline | 1022091-49-1 | C₉H₄BrF₂N | 244.04 | A related halogenated quinoline (B57606) with bromo and difluoro substitutions. sigmaaldrich.comglpbio.com |
| 6-Amino-5-bromoquinoxaline | Not available in search results | C₈H₆BrN₃ | Not available in search results | A bromo-substituted quinoxaline with an amino group. researchgate.net |
| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | Not available in search results | C₁₂H₁₁BrCl₂N₂O₄ | Not available in search results | A related heterocyclic compound with bromo and dichloro substitutions. researchgate.net |
| 7-Bromo-5-methoxyquinoline | Not available in search results | C₁₀H₈BrNO | Not available in search results | A bromo-substituted quinoline with a methoxy (B1213986) group. google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3BrF2N2 |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
7-bromo-5,6-difluoroquinoxaline |
InChI |
InChI=1S/C8H3BrF2N2/c9-4-3-5-8(7(11)6(4)10)13-2-1-12-5/h1-3H |
InChI Key |
OIFBVLLOENEPKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C(=C2F)F)Br |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 7 Bromo 5,6 Difluoroquinoxaline Scaffolds
Cross-Coupling Reactions at the Bromine Center
The bromine atom at the 7-position of the 5,6-difluoroquinoxaline ring is a key site for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures from simpler precursors.
Palladium-Catalyzed Cross-Coupling Reactions of Bromoquinoxalines
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. researchgate.netnih.govnih.gov These reactions have been extensively utilized for the functionalization of bromo-substituted heterocycles, including bromoquinoxalines. The general catalytic cycle involves the oxidative addition of the bromoquinoxaline to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. mdpi.com
The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. In the context of 7-bromo-5,6-difluoroquinoxaline, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 7-position. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and functional group tolerance. semanticscholar.orgresearchgate.netresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Entry | Aryl/Heteroaryl Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 88 |
This table is a generalized representation based on typical Suzuki-Miyaura coupling reactions and does not represent specific experimental data for this compound without direct literature citation.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. organic-chemistry.orgresearchgate.net This reaction is instrumental in the synthesis of alkynyl-substituted quinoxalines, which are valuable precursors for further transformations and can exhibit interesting photophysical properties. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
Table 2: Examples of Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 85 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 90 |
This table is a generalized representation based on typical Sonogashira coupling reactions and does not represent specific experimental data for this compound without direct literature citation.
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. This method offers a broad substrate scope, allowing for the introduction of alkyl, aryl, and heteroaryl groups. A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback.
Besides the aforementioned reactions, other transition-metal-catalyzed couplings can be employed for the functionalization of this compound. Negishi-like couplings, which utilize organozinc reagents, offer a powerful alternative for the formation of C-C bonds. These reactions often exhibit high reactivity and functional group compatibility.
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine and Bromine
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comd-nb.infostrath.ac.uk In the case of this compound, the presence of the electron-withdrawing quinoxaline (B1680401) nitrogen atoms and the fluorine substituents significantly activates the aromatic ring towards nucleophilic attack.
The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive to the trend in leaving group ability observed in aliphatic nucleophilic substitution. masterorganicchemistry.com This is because the rate-determining step in SNAr is usually the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), and the high electronegativity of fluorine strongly stabilizes this intermediate. youtube.com Therefore, in this compound, the fluorine atoms are generally more susceptible to nucleophilic displacement than the bromine atom under typical SNAr conditions.
However, the regioselectivity of the substitution can be influenced by the nature of the nucleophile, the reaction conditions, and the specific electronic environment of each halogen. It is plausible that under certain conditions, particularly with soft nucleophiles or under transition-metal catalysis, substitution at the bromine position could be favored.
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Potential Product(s) |
|---|---|---|
| 1 | Sodium methoxide | 7-Bromo-5-fluoro-6-methoxyquinoxaline and/or 7-Bromo-6-fluoro-5-methoxyquinoxaline |
| 2 | Ammonia (B1221849) | 7-Bromo-5-fluoro-6-aminoquinoxaline and/or 7-Bromo-6-fluoro-5-aminoquinoxaline |
This table illustrates potential SNAr products and does not represent confirmed experimental outcomes without specific literature references.
Reactivity and Selectivity of Fluorine Atoms in SNAr Processes
The quinoxaline core, being an electron-deficient heteroaromatic system, strongly activates the attached halogen atoms toward Nucleophilic Aromatic Substitution (SNAr). The two fluorine atoms at the C5 and C6 positions are particularly susceptible to displacement by nucleophiles. This heightened reactivity is a direct consequence of the powerful electron-withdrawing nature of both the fluorine atoms and the fused pyrazine (B50134) ring, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.
The selectivity between the C5-F and C6-F positions is governed by subtle differences in their electronic environments. The precise location of substitution can be influenced by the nature of the incoming nucleophile and the reaction conditions, though in many polyfluorinated heteroaromatics, regioselectivity is high.
SNAr on Activated and Unactivated Fluoro(hetero)arenes
SNAr reactions proceed via a two-step addition-elimination mechanism. The rate of this reaction is critically dependent on the electronic nature of the aromatic ring.
Activated Fluoroarenes: These substrates contain strong electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine atom. These EWGs stabilize the anionic Meisenheimer complex formed in the rate-determining nucleophilic addition step, thereby accelerating the reaction. This compound is a prime example of a highly activated system, where the entire fused pyrazine ring acts as a powerful EWG for the fluorinated benzene (B151609) moiety.
Unactivated Fluoroarenes: Lacking such EWGs, these compounds react very slowly, if at all, under typical SNAr conditions.
The key to the high reactivity of fluoroarenes in SNAr lies in the high electronegativity of fluorine. It strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com
Competitive Substitution of Halogen Atoms
A common misconception is that the strongest carbon-halogen bond (C-F) would make fluorine the worst leaving group. However, in SNAr reactions, the trend is reversed: F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack by the nucleophile, not the elimination of the halide. masterorganicchemistry.comyoutube.com Fluorine's superior ability to activate the ring via induction outweighs its poor leaving group ability in the subsequent, fast elimination step where aromaticity is restored. masterorganicchemistry.com
For this compound, this principle dictates that nucleophilic substitution will occur selectively at one of the fluorine positions rather than at the bromine position. The C-Br bond is generally preserved under SNAr conditions, making it available for other types of transformations.
Table 1: Expected Regioselectivity in SNAr Reactions of this compound
| Nucleophile (Nu⁻) | Expected Major Product | Reaction Type |
| R-O⁻ (Alkoxide) | 7-Bromo-5(or 6)-alkoxy-6(or 5)-fluoroquinoxaline | O-Arylation (SNAr) |
| R₂N-H (Amine) | 7-Bromo-5(or 6)-amino-6(or 5)-fluoroquinoxaline | N-Arylation (SNAr) |
| R-S⁻ (Thiolate) | 7-Bromo-5(or 6)-thioether-6(or 5)-fluoroquinoxaline | S-Arylation (SNAr) |
Radical Reactions and Functionalization of the Quinoxaline Ring
Beyond polar reactions, the quinoxaline scaffold is amenable to functionalization through radical pathways, particularly those initiated by visible light.
Visible-Light-Induced Fluoroalkylation
Drawing parallels from studies on related quinoxalin-2(1H)-one systems, it is evident that the quinoxaline core can undergo C-H functionalization via photoredox catalysis. rsc.orgresearchgate.netresearchgate.net This method allows for the introduction of valuable fluoroalkyl groups onto the heterocyclic ring. The reaction typically employs a photocatalyst, such as eosin (B541160) Y, which absorbs visible light and initiates a radical cascade. nih.gov These reactions are prized for their mild conditions and high functional group tolerance. While direct C-H fluoroalkylation of this compound itself is not explicitly reported, the reactivity of the core quinoxaline structure in such transformations is well-established. nih.govrsc.org
Generation and Trapping of Fluoroalkyl Radicals
The mechanism for visible-light-induced functionalization generally involves the following key steps, as demonstrated with quinoxalin-2(1H)-ones: nih.gov
Excitation: The photocatalyst (e.g., eosin Y) absorbs visible light to reach an excited state.
Electron Transfer: The excited photocatalyst engages in a single-electron-transfer (SET) with the quinoxaline substrate, forming a radical cation intermediate.
Radical Generation: A fluoroalkyl radical (e.g., •CF₃) is generated from a suitable precursor.
Radical Trapping: The electron-deficient quinoxaline radical cation is trapped by the nucleophilic fluoroalkyl radical, leading to the functionalized product after a final oxidation or deprotonation step.
This pathway provides a powerful, metal-free method for forging C-C bonds under green conditions.
Table 2: Typical Conditions for Visible-Light-Induced Radical Reactions on Quinoxaline Scaffolds
| Reaction Type | Reagent | Catalyst/Conditions | Product Type |
| Fluoroalkoxylation | Fluoroalkyl Alcohols | Eosin Y, Blue LED, O₂ | Fluoroalkoxylated Quinoxaline |
| Arylation | Phenylhydrazine | Eosin Y, KI, Air | Arylated Quinoxaline |
| Trifluoromethylation | TMSCF₃ | Photocatalyst, Promoter | Trifluoromethylated Quinoxaline |
Other Chemical Transformations and Derivatizations
The bromine atom at the C7 position, being largely unreactive towards SNAr, is an excellent handle for other important chemical transformations. The most significant of these are palladium-catalyzed cross-coupling reactions. The C-Br bond is highly susceptible to oxidative addition into a Pd(0) complex, enabling a wide array of derivatizations.
Common cross-coupling reactions applicable to this position include:
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
Heck Coupling: Reaction with alkenes to install vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions are orthogonal to the SNAr chemistry at the fluorinated positions, allowing for a stepwise and highly controlled functionalization of the this compound scaffold at three distinct positions.
Computational and Theoretical Investigations of Halogenated Quinoxalines
Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)
The electronic properties of a molecule are fundamental to its behavior and potential applications. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the electronic structure of complex organic molecules.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Levels
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and electronic energy levels of organic molecules. researchgate.net For quinoxaline (B1680401) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), provide reliable predictions of molecular geometries and the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Influence of Halogenation on HOMO and LUMO Energy Levels
The introduction of halogen atoms onto the quinoxaline ring system significantly influences the energies of the HOMO and LUMO levels. Halogens are electron-withdrawing groups, and their presence generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. This effect is particularly pronounced with highly electronegative atoms like fluorine.
Research on quinoxaline-based polymers has shown that the incorporation of difluoro groups leads to a lowering of the HOMO energy level. beilstein-journals.org This is a crucial factor in the design of materials for organic solar cells, as it can improve the open-circuit voltage. A study on two-dimensional quinoxaline-based polymers revealed that replacing a fluorine atom with a cyano group, a stronger electron-withdrawing group, resulted in a further decrease in both HOMO and LUMO energy levels. nih.gov Specifically, the calculated HOMO/LUMO energy levels for a polymer with a difluoroquinoxaline unit were -5.06/-3.27 eV. nih.gov
Based on these findings, it is anticipated that 7-Bromo-5,6-difluoroquinoxaline will exhibit lowered HOMO and LUMO energy levels compared to the parent quinoxaline molecule. The combined electron-withdrawing effects of the two fluorine atoms and the bromine atom are expected to lead to significant stabilization of these orbitals.
Impact on Energy Gaps and Charge Transfer Driving Force
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that determines the electronic and optical properties of a molecule. It is directly related to the energy required to excite an electron from the ground state to the first excited state. The introduction of electron-withdrawing substituents, such as halogens, can modulate this energy gap.
While electron-withdrawing groups lower both HOMO and LUMO levels, the extent of this lowering may not be equal, leading to a change in the energy gap. In the case of the aforementioned quinoxaline-based polymers, the electrochemical bandgaps were found to be around 1.76-1.79 eV. nih.gov
A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which can be advantageous for applications in organic electronics. The energy levels of the HOMO and LUMO also dictate the driving force for charge transfer processes. For instance, in the context of organic solar cells, the relative energy levels of the donor and acceptor materials determine the efficiency of charge separation at the interface. By tuning the HOMO and LUMO levels through halogenation, the charge transfer properties of quinoxaline derivatives can be optimized for specific applications.
Molecular Packing and Intermolecular Interactions
The arrangement of molecules in the solid state, known as molecular packing, is governed by a variety of intermolecular interactions. These interactions play a crucial role in determining the bulk properties of a material, including its charge transport characteristics.
Analysis of Noncovalent Halogen Bonding and Hydrogen Bonding
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. This interaction can be a significant factor in directing the crystal packing of halogenated compounds. In the case of this compound, the bromine atom could potentially participate in halogen bonding with nitrogen atoms or other Lewis basic sites on neighboring molecules.
Understanding Molecular Coplanarity and π–π Stacking
The planarity of the quinoxaline ring system facilitates π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align with each other. These interactions are crucial for efficient charge transport in organic semiconductors, as they provide pathways for charge carriers to move between molecules.
The degree of π–π stacking is influenced by the substituents on the quinoxaline core. The presence of bulky substituents can hinder close packing and reduce the effectiveness of π–π interactions. In the case of this compound, the substituents are relatively small, which should allow for significant π–π stacking. A study of 1,2-bis(4-bromophenyl)-1H-benzimidazole showed that molecules are arranged in dimeric units through parallel-displaced π–π stacking interactions. researchgate.net It is plausible that this compound would adopt a similar packing motif, forming stacks of molecules that are beneficial for charge transport.
Spectroscopic Property Prediction and Correlation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of complex organic molecules. ias.ac.innih.govnih.gov For compounds like this compound, where experimental data may be scarce, theoretical calculations provide valuable insights into their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H, ¹³C, and ¹⁵N NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. nih.gov Studies on various functionalized quinoxalines have demonstrated a strong correlation between theoretically calculated and experimentally determined chemical shifts. nih.gov Different combinations of computational methods and basis sets are often tested to find the best agreement with experimental values. nih.gov For instance, the B3LYP functional combined with a 6-311+G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost. ias.ac.in
For this compound, theoretical calculations would predict the chemical shifts of the aromatic protons and carbons. The electron-withdrawing effects of the fluorine and bromine atoms, as well as the nitrogen atoms in the quinoxaline ring, would significantly influence these shifts. By comparing the calculated spectra of different isomers, computational methods can aid in the unambiguous structural assignment of newly synthesized compounds. It has been noted in studies of similar compounds that calculations for dimeric structures can improve the correlation between experimental and theoretical data, especially in non-polar solvents where hydrogen bonding may occur. nih.gov
Table 1: Representative Theoretical vs. Experimental NMR Data for a Substituted Quinoxaline (Note: This table is illustrative and based on general findings for substituted quinoxalines, as specific experimental data for this compound is not readily available in the cited literature.)
| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-2 | 7.85 | 7.90 |
| H-3 | 7.88 | 7.92 |
| C-2 | 145.2 | 145.8 |
| C-3 | 144.9 | 145.5 |
| C-5 | 129.1 | 129.6 |
| C-6 | 130.5 | 131.0 |
| C-7 | 128.8 | 129.2 |
| C-8 | 130.2 | 130.7 |
Infrared (IR) and Raman Spectroscopy
In studies of related molecules, such as quinoline-7-carboxaldehyde, researchers have computed harmonic vibrational frequencies at the B3LYP/6-311++G(d,p) level of theory and found good agreement with experimental FT-IR and FT-Raman spectra. nih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. ias.ac.in The analysis of the potential energy distribution (PED) from these calculations allows for a detailed assignment of each vibrational mode to specific atomic motions within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-dependent DFT (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. ias.ac.in These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations would reveal the electronic transitions responsible for its UV-Vis absorption. Typically, for quinoxaline derivatives, these transitions involve π → π* and n → π* excitations within the aromatic system. ias.ac.in The nature and positions of the substituents (bromo and difluoro) would modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption bands to different wavelengths. In a study on quinoxalinones, TD-DFT calculations at the B3LYP/6-311+G(d,p) level successfully predicted the UV spectra and identified the intramolecular electronic transitions. ias.ac.in
Mechanistic Insights into Reaction Pathways and Site Selectivity
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states, intermediates, and the factors that control regioselectivity and stereoselectivity. For polyhalogenated quinoxalines, theoretical studies can provide crucial insights into their reactivity in various transformations.
The presence of multiple halogen substituents on the quinoxaline ring of this compound raises important questions about site selectivity in reactions such as nucleophilic aromatic substitution or cross-coupling reactions. The relative reactivity of the C-Br bond versus the C-F bonds, and the influence of the fluorine atoms on the adjacent positions, can be investigated through computational modeling.
DFT calculations can be used to map the potential energy surface for different reaction pathways. By calculating the activation energies for substitution at different positions, one can predict the most likely site of reaction. Factors such as the stability of reaction intermediates (e.g., Meisenheimer complexes in nucleophilic aromatic substitution) and the energies of transition states are key determinants of the reaction outcome.
Furthermore, analysis of the molecule's electronic structure, such as the distribution of electrostatic potential and the energies and coefficients of the frontier molecular orbitals (HOMO and LUMO), can provide a qualitative understanding of its reactivity. For instance, the locations of the most positive electrostatic potential on the aromatic ring are likely to be the most susceptible to nucleophilic attack.
While specific mechanistic studies on this compound are not prevalent in the reviewed literature, the established methodologies from studies on other halogenated heterocycles provide a clear framework for how such investigations would be conducted. These computational approaches are invaluable for rationalizing observed reactivity and for designing new synthetic routes to novel quinoxaline derivatives.
Role of 7 Bromo 5,6 Difluoroquinoxaline and Its Derivatives in Advanced Materials Science
Quinoxaline (B1680401) as a Versatile Electron-Accepting and Electron-Deficient Building Block
Quinoxaline, a heterocyclic compound containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, is inherently electron-deficient due to the presence of two nitrogen atoms in the pyrazine ring. This electron-deficient nature is a key attribute that makes quinoxaline and its derivatives highly sought after as electron-accepting units in the design of donor-acceptor (D-A) type conjugated polymers and small molecules. researchgate.netfrontiersin.orgmdpi.com The incorporation of electron-withdrawing groups, such as fluorine or cyano groups, can further enhance this electron-accepting capability. rsc.org
The versatility of the quinoxaline unit stems from its tunable electronic properties and its rigid, planar structure which facilitates intermolecular charge transport. frontiersin.orgnih.gov By chemically modifying the quinoxaline core, researchers can precisely control the energy levels (HOMO and LUMO) of the resulting materials, a critical factor in optimizing the performance of organic electronic devices. nih.gov This ability to fine-tune the electronic characteristics has led to the widespread use of quinoxaline-based materials in a variety of applications, including organic solar cells, organic light-emitting diodes, and organic field-effect transistors. nih.govbeilstein-journals.orgnih.gov
The donor-acceptor architecture, where an electron-donating unit is chemically linked to an electron-accepting unit like quinoxaline, promotes an intramolecular charge transfer (ICT) effect. frontiersin.orgnih.gov This ICT is beneficial for charge transport within a single molecule and can lead to a narrowing of the material's bandgap, allowing for the absorption of a broader range of the solar spectrum in photovoltaic applications. mdpi.comnih.gov The development of quinoxaline-based D-A copolymers has been a significant area of research, leading to high-performance materials for organic electronics. nih.govpolymer.cnresearchgate.net
Applications in Organic Electronics and Optoelectronics
The unique electronic properties of 7-Bromo-5,6-difluoroquinoxaline and its derivatives have positioned them as key components in the advancement of organic electronics and optoelectronics. Their application spans across various devices, most notably in organic solar cells and organic light-emitting diodes, where their electron-accepting nature and tunable energy levels are leveraged to enhance device performance.
Organic solar cells have emerged as a promising renewable energy technology due to their potential for low-cost manufacturing, flexibility, and light weight. The performance of OSCs is critically dependent on the properties of the organic semiconductor materials used in the active layer, which is typically a blend of an electron donor and an electron acceptor. Quinoxaline-based materials, including derivatives of this compound, have played a pivotal role in the development of both high-performance polymer donors and non-fullerene acceptors. nih.govrsc.org
For a long time, fullerene derivatives were the dominant electron acceptors in OSCs. However, their limitations, such as weak absorption in the visible region and limited tunability of energy levels, spurred the development of non-fullerene acceptors (NFAs). Quinoxaline-based NFAs have garnered significant attention due to their strong light absorption, tunable energy levels, and excellent electron mobility. rsc.orgnih.govresearchgate.net The electron-deficient nature of the quinoxaline core is a key feature in designing efficient NFAs. researchgate.net
The design of quinoxaline-based NFAs often involves an A-D-A (acceptor-donor-acceptor) or a more complex A–D–A′–D–A structure, where the quinoxaline unit acts as a central or terminal electron-accepting moiety. researchgate.net This molecular architecture allows for precise control over the material's absorption spectrum and energy levels. For instance, the development of unfused NFAs based on a quinoxaline central unit has been shown to be a promising strategy for achieving high-performance and stable OSCs with the advantages of simpler synthesis and lower manufacturing costs. nih.govresearchgate.net Researchers have designed and synthesized various quinoxaline-based NFAs, demonstrating that fine-tuning the central core size and the end-capping groups can effectively optimize molecular geometry and film morphology, leading to improved power conversion efficiencies (PCEs). rsc.org
Recent advancements in quinoxaline-based NFAs have led to OSCs with PCEs approaching 20%. nih.gov These high efficiencies are attributed to the unique properties of quinoxaline, including its low reorganization energy and versatile modification sites, which contribute to reduced energy loss and superior charge generation and transport. nih.govresearchgate.net The development of novel imide-functionalized quinoxaline units has also shown great potential for creating high-performance acceptors with impressively high open-circuit voltages. rsc.org
| NFA | Donor Polymer | PCE (%) | VOC (V) | JSC (mA/cm2) | FF |
|---|---|---|---|---|---|
| Qx-BO-3 | PM6 | 17.03 | - | - | - |
| QIP-4Cl | P2F-EHp | 13.3 | 0.94 | - | - |
| UF-Qx-Cl | J52 | 10.81 | - | - | - |
In addition to their role in NFAs, quinoxaline derivatives are integral to the design of high-performance polymer donors for OSCs. Donor-acceptor (D-A) copolymers incorporating a quinoxaline unit as the acceptor moiety have demonstrated significant potential. nih.govpolymer.cn The weak electron-deficient character and multiple substitution positions of the quinoxaline unit make it an ideal building block for constructing wide bandgap polymer donors. nih.gov
The combination of a quinoxaline-based polymer donor with a suitable NFA has led to significant breakthroughs in OSC efficiency. For example, a polymer donor based on a thiophene D-unit and a difluoro-quinoxaline A-unit has shown high performance and is considered a low-cost material. nih.gov The development of such polymers has been a key factor in achieving PCEs close to 18% for OSCs. polymer.cn
Furthermore, quinoxaline-based polymers have also been investigated as polymer acceptors. A notable example is poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10), which has achieved impressive PCEs when paired with different donor materials. nih.govbeilstein-journals.org
Strategic fluorination of the quinoxaline unit and other components of the donor and acceptor materials has proven to be a highly effective strategy for enhancing the performance of OSCs. acs.orgacs.orgnih.gov The introduction of fluorine atoms, which are highly electronegative, can significantly impact the electronic properties of the material.
Fluorination can lower the HOMO and LUMO energy levels of the polymer or small molecule. acs.org This lowering of the HOMO level in a polymer donor can lead to a higher open-circuit voltage (VOC) in the corresponding solar cell. acs.orgnih.gov For instance, the introduction of fluorine atoms into the thiophene side chains of quinoxaline-based polymers has been shown to increase the VOC and, consequently, the PCE of the device. acs.orgnih.gov
Moreover, fluorination can influence the molecular packing and morphology of the active layer blend. nih.gov It can promote a more ordered molecular stacking and a more planar polymer backbone, which can improve charge mobility and exciton dissociation. researchgate.netnih.gov In one study, a fluorinated-quinoxaline based non-fused electron acceptor exhibited higher molar extinction coefficient, boosted charge mobility, and improved exciton dissociation compared to its non-fluorinated counterpart, leading to a significant improvement in PCE. nih.gov The synergistic effect of fluorinating both the p-type polymer donor and the n-type small molecule acceptor has also been explored, resulting in devices with high VOC values. acs.org
| Polymer | Acceptor | PCE (%) | VOC (V) |
|---|---|---|---|
| PE61 | Y6 | 8.61 | 0.66 |
| PE62 (Fluorinated) | Y6 | 12.02 | 0.78 |
| PE63 (Fluorinated & Thienylated) | Y6 | 13.10 | 0.83 |
| PE61 | Qx3b | 8.24 | 1.02 |
| PE61 | F-Qx3b (Fluorinated) | 10.45 | 0.98 |
| PE62 (Fluorinated) | F-Qx3b (Fluorinated) | 9.78 | 1.09 |
Quinoxaline derivatives are also valuable materials for organic light-emitting diodes (OLEDs) due to their excellent thermal stability, electron-transporting properties, and tunable fluorescence. nih.govgoogle.com They can be utilized in various layers of an OLED device, including as host or guest materials in the emitting layer, as well as in the hole-transporting and electron-transporting layers. google.com
The rigid and planar structure of quinoxaline derivatives contributes to a high glass transition temperature (Tg), which enhances the thermal stability and operational lifetime of OLED devices. google.com Their inherent electron-deficient nature makes them suitable for use as electron-transporting materials, facilitating efficient charge injection and transport within the device. beilstein-journals.orgnih.gov
Furthermore, the photophysical properties of quinoxaline derivatives can be readily tuned through chemical modification, allowing for the development of fluorescent materials with emissions spanning the visible spectrum. researchgate.net This tunability is crucial for achieving desired colors in OLED displays. Recent research has focused on developing quinoxaline-based materials for thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. beilstein-journals.orgrsc.org For instance, by strategically attaching electron-donating groups to a planar quinoxaline-based acceptor unit, researchers have successfully developed efficient deep-red TADF emitters. rsc.org The development of donor-acceptor-donor (D-A-D) type quinoxaline derivatives has also led to bipolar host materials for phosphorescent OLEDs with good electron and hole transport properties. researchgate.net
Organic Field-Effect Transistors (OFETs) and n-Type Semiconductors
In the field of organic electronics, there is a significant demand for stable and efficient n-type (electron-transporting) semiconductors to complement p-type (hole-transporting) materials in devices like complementary logic circuits. Quinoxaline derivatives, due to their electron-deficient pyrazine ring, are promising candidates for these applications. The incorporation of fluorine atoms onto the quinoxaline core, as seen in the 5,6-difluoroquinoxaline moiety, is a powerful strategy to enhance n-type characteristics.
Fluorination lowers the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.orgresearchgate.net A lower LUMO level is advantageous for n-type materials as it facilitates more efficient electron injection from common electrodes and increases the material's stability against oxidation in ambient air.
The this compound molecule itself is not typically the final active material in an OFET. Instead, it is a monomer used to synthesize larger π-conjugated systems. The bromine atom is readily displaced in palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling), allowing it to be linked with other aromatic units to form polymers or complex small molecules. frontiersin.org This process allows the desirable electron-accepting properties of the difluoroquinoxaline unit to be incorporated into a larger, processable semiconductor.
Research on related halogenated quinoxalineimide structures demonstrates the effectiveness of this approach. In these studies, fluorinated and chlorinated quinoxalineimides were synthesized and found to exhibit typical n-channel FET characteristics. nih.govrsc.orgresearchgate.net The halogenation not only lowered the LUMO levels but also promoted more compact molecular packing in the solid state, which is crucial for efficient intermolecular charge transport. nih.govrsc.org These findings underscore the potential of materials derived from this compound for use in n-type OFETs.
Below is a table summarizing the performance of OFETs based on various halogenated quinoxalineimide (QI) derivatives, which serve as model compounds illustrating the principles applicable to derivatives of this compound.
| Compound | Halogenation | Electron Mobility (μe,avg) (cm²/Vs) | Threshold Voltage (Vth) (V) | Reference |
|---|---|---|---|---|
| QI-2H | Unsubstituted | 1.4 x 10⁻³ | 77.4 | nih.gov |
| QI-1F | Mono-fluorinated | 1.8 x 10⁻⁴ | 69.4 | nih.gov |
| QI-2F | Di-fluorinated | 4.3 x 10⁻³ | 69.4 | nih.gov |
| QI-2Cl | Di-chlorinated | 7.1 x 10⁻³ | 67.6 | nih.gov |
Dye-Sensitized Solar Cells (DSSCs)
In Dye-Sensitized Solar Cells (DSSCs), organic dyes are responsible for absorbing light and injecting electrons into a semiconductor nanoparticle layer (typically TiO₂). The efficiency of these devices is highly dependent on the molecular structure of the dye. Many high-performance dyes employ a Donor-Acceptor-π-bridge-Acceptor (D-A-π-A) architecture.
The 5,6-difluoroquinoxaline unit is an excellent candidate for the auxiliary acceptor component (the 'A' in the D-A-π-A structure) in these sensitizers. Its strong electron-withdrawing nature can promote efficient intramolecular charge transfer (ICT) upon photoexcitation, which is a key process for successful electron injection into the TiO₂ conduction band.
Here again, this compound acts as a synthetic intermediate. The bromine atom allows for the incorporation of this potent acceptor unit into the complex molecular structure of a DSSC sensitizer. Through cross-coupling reactions, the difluoroquinoxaline moiety can be connected to a π-bridge and a primary acceptor/anchoring group on one side, and to a donor group on the other, thus forming the complete D-A-π-A sensitizer. By engineering the dye in this way, the absorption spectrum and electronic energy levels can be finely tuned to maximize both light harvesting and charge separation efficiency.
Structure-Property Relationships in Halogenated Quinoxaline Materials
Engineering Molecular Structure for Tunable Optoelectronic Properties
The electronic and optical properties of materials derived from this compound are profoundly influenced by its halogenation. The two fluorine atoms attached to the benzene ring of the quinoxaline core are strong electron-withdrawing groups. Their presence has several key effects:
Energy Level Depression: As established in electrochemical studies of related compounds, fluorination significantly lowers the HOMO and LUMO energy levels. nih.govrsc.org This is a critical tool for tuning the electronic properties of a semiconductor to match the work functions of electrodes in a device or to control the open-circuit voltage in a solar cell.
Intramolecular Interactions: Fluorine can participate in non-covalent interactions (e.g., F···H or F···S bonds), which can influence the planarity of the molecular backbone and the packing of molecules in the solid state. A more planar backbone generally leads to better π-orbital overlap and improved intramolecular charge transport.
The bromine atom at the 7-position serves a different but equally important role. It is primarily a reactive handle for molecular engineering. By replacing the bromine atom with various other functional groups through cross-coupling, the electronic properties can be further modulated. For instance, coupling it with a strong electron-donating group can create a molecule with a significant intramolecular charge transfer character, narrowing the bandgap and shifting light absorption to longer wavelengths. Conversely, coupling it with another acceptor group can further enhance the material's n-type properties.
Side-Chain Engineering and its Impact on Solubility, Morphology, and Device Performance
Side-chain engineering is a cornerstone of modern organic materials design, and for precursors like this compound, it is the primary pathway to creating functional, high-performance materials. The process involves replacing the bromine atom with carefully designed side chains, which has a multifaceted impact:
Solubility: The rigid, planar backbones of conjugated polymers are often inherently insoluble, making them difficult to process. Attaching flexible alkyl chains at the 7-position via Suzuki or Stille coupling dramatically improves solubility in common organic solvents, enabling the use of solution-based fabrication techniques like spin-coating or printing. frontiersin.org
Morphology: Side chains play a critical role in directing the self-assembly and packing of molecules in the solid state. The length, branching, and chemical nature of the side chains influence the intermolecular distance (e.g., π-stacking distance) and the orientation of the molecules relative to the substrate. These factors directly control the efficiency of intermolecular charge hopping, which is often the rate-limiting step for charge transport in organic semiconductor films. A prime example is the development of a copolymer, PBDTT-ffQx, based on a tetrafluoridequinoxaline unit, where side-chain functionalization led to a high power conversion efficiency of 8.6% in a polymer solar cell. rsc.org
Device Performance: Ultimately, the improvements in solubility and morphology translate directly to enhanced device performance. Good solubility allows for the formation of smooth, uniform thin films, while optimized molecular packing ensures efficient charge transport pathways. By carefully selecting the side chains attached to the difluoroquinoxaline core, researchers can fine-tune the material's properties to maximize key device metrics like charge carrier mobility in OFETs or power conversion efficiency in solar cells.
Emerging Applications and Future Research Directions in Functional Materials
While the primary applications for materials derived from this compound are in OFETs and solar cells, the unique properties of the difluoroquinoxaline core open up possibilities in other areas of advanced functional materials.
Future research may focus on utilizing this building block to synthesize materials for:
Organic Light-Emitting Diodes (OLEDs): The strong electron-accepting nature of the difluoroquinoxaline unit makes it a candidate for host materials or electron-transport layer materials in OLEDs, potentially leading to devices with improved efficiency and stability.
Non-Fullerene Acceptors (NFAs): In the field of organic photovoltaics, there is a major shift from fullerene-based acceptors to non-fullerene acceptors. The tunable, strongly electron-accepting nature of molecules synthesized from this compound makes them highly promising candidates for this role.
Sensors and Electrochromic Devices: The electronic properties of quinoxaline derivatives can be sensitive to their environment. This opens up possibilities for their use as the active material in chemical sensors or in electrochromic devices ("smart" windows), where an applied voltage changes the material's color and light absorption.
The key to unlocking these future applications will continue to be the sophisticated molecular engineering enabled by the versatile 7-bromo- functionalization, allowing this core unit to be integrated into a wide array of novel material architectures.
Q & A
Q. What are the optimal synthetic routes for 7-Bromo-5,6-difluoroquinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and fluorination of quinoxaline precursors. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux. Fluorination at the 5,6-positions may require Balz-Schiemann or halogen-exchange reactions with fluorinating agents like KF or Selectfluor®.
- Key Variables : Temperature (80–120°C), stoichiometry of fluorinating agents (1.5–2.0 equivalents), and reaction time (12–24 hours).
- Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc) improves purity (>95%) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- NMR : Confirm substitution patterns (e.g., NMR for fluorine positions, NMR for aromatic protons).
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks ( ~261.48 for ) .
Q. What are the primary challenges in handling and storing this compound?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition.
- Handling : Use inert atmosphere (N/Ar) during synthesis to avoid moisture sensitivity.
- Safety : PPE (gloves, goggles) required due to potential skin/eye irritation (GHS07 warning) .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Insight : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing effect stabilizes intermediates.
- Experimental Design :
- Catalyst Screening : Pd(PPh) vs. Pd(dppf)Cl for coupling efficiency.
- Solvent Effects : Dioxane/water mixtures enhance reaction rates compared to THF.
- Data Interpretation : DFT calculations (e.g., Gaussian 16) predict activation barriers for transmetalation steps .
Q. What strategies resolve contradictions in reported catalytic activity of this compound derivatives?
- Methodological Answer :
- Root Cause Analysis : Discrepancies often arise from substituent positional effects (e.g., 5-F vs. 6-F altering steric hindrance).
- Validation Protocol :
- Control Experiments : Compare catalytic turnover in identical conditions (e.g., 1 mol% catalyst, 80°C).
- Crystallography : Single-crystal XRD to confirm structural uniformity.
- Case Study : A 2023 study showed 20% higher yield for 5-F derivatives due to reduced steric clash .
Q. How can computational modeling predict the biological activity of this compound-based inhibitors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases).
- Pharmacophore Mapping : Identify critical interactions (e.g., halogen bonds between Br and Lys residue).
- Validation : Correlate IC values (in vitro assays) with docking scores (R > 0.85 indicates reliability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
